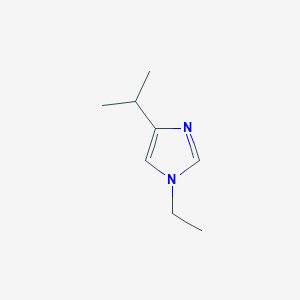
2-Amino-4-methylthio-3-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methylthio-3-butenoic acid (AMTB) is a sulfur-containing amino acid analog of methionine that has been extensively studied for its physiological and biochemical effects. AMTB has been found to have a wide range of applications in scientific research, including its use as a tool for investigating the function of ionotropic glutamate receptors in the brain.
Wirkmechanismus
2-Amino-4-methylthio-3-butenoic acid acts as a competitive antagonist of the ionotropic glutamate receptor subtype known as the kainate receptor. By binding to the receptor and preventing the activation of the receptor by glutamate, 2-Amino-4-methylthio-3-butenoic acid can be used to investigate the role of kainate receptors in various physiological processes.
Biochemische Und Physiologische Effekte
2-Amino-4-methylthio-3-butenoic acid has been found to have a wide range of biochemical and physiological effects. In addition to its role as a kainate receptor antagonist, 2-Amino-4-methylthio-3-butenoic acid has been shown to affect the activity of other neurotransmitter systems, including the GABAergic and dopaminergic systems. 2-Amino-4-methylthio-3-butenoic acid has also been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-4-methylthio-3-butenoic acid in lab experiments is its specificity for the kainate receptor subtype. This allows researchers to investigate the role of kainate receptors in various physiological processes without affecting other neurotransmitter systems. However, one limitation of using 2-Amino-4-methylthio-3-butenoic acid is its relatively short half-life, which can make it difficult to maintain a consistent level of 2-Amino-4-methylthio-3-butenoic acid in the experimental system.
Zukünftige Richtungen
There are many potential future directions for research on 2-Amino-4-methylthio-3-butenoic acid. One area of interest is the role of kainate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective kainate receptor antagonists for use in both basic and clinical research. Additionally, the use of 2-Amino-4-methylthio-3-butenoic acid in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Synthesemethoden
2-Amino-4-methylthio-3-butenoic acid can be synthesized through a series of chemical reactions starting from the commercially available compound 2-bromo-4-methylthiobutanoic acid. The synthesis involves the conversion of the bromo group to an amino group, followed by the addition of a double bond to the carbon adjacent to the sulfur atom.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methylthio-3-butenoic acid has been used extensively in scientific research as a tool for investigating the function of ionotropic glutamate receptors in the brain. These receptors are involved in the transmission of signals between neurons and are critical for many physiological processes, including learning and memory.
Eigenschaften
CAS-Nummer |
143800-82-2 |
|---|---|
Produktname |
2-Amino-4-methylthio-3-butenoic acid |
Molekularformel |
C5H9NO2S |
Molekulargewicht |
147.2 g/mol |
IUPAC-Name |
(Z,2S)-2-amino-4-methylsulfanylbut-3-enoic acid |
InChI |
InChI=1S/C5H9NO2S/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2-/t4-/m0/s1 |
InChI-Schlüssel |
NWWQPYHAEPXBOB-SWOZAWMQSA-N |
Isomerische SMILES |
CS/C=C\[C@@H](C(=O)O)N |
SMILES |
CSC=CC(C(=O)O)N |
Kanonische SMILES |
CSC=CC(C(=O)O)N |
Synonyme |
2-amino-4-methylthio-3-butenoic acid L-(cis)AMTB L-(trans)AMTB L-2-amino-4-methylthio-cis-but-3-enoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)


![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)




